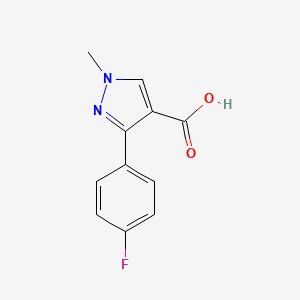
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as MFPCA, is a synthetic compound that is used for various scientific research applications. It is a member of the pyrazole family and is a white, crystalline powder that is soluble in both organic solvents and water. MFPCA has a wide range of applications in the scientific community, and its biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in the scientific community. It has been used to study the effects of various drugs on the central nervous system, and it has also been used to study the effects of hormones on the body. This compound has also been used to study the effects of various drugs on the cardiovascular system, and it has been used to study the effects of inflammation on the body. Additionally, this compound has been used to study the effects of various drugs on the immune system, and it has been used to study the effects of various drugs on the metabolism.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not completely understood, but it is believed to act as an agonist at certain receptors in the body. Specifically, it is believed to act as an agonist at the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H1. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been shown to have anti-inflammatory and anti-allergic effects in humans. Additionally, it has been shown to have anti-convulsant and anti-seizure effects in animal models, and it has been shown to have neuroprotective effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is non-toxic and has a low potential for abuse. However, it is not very stable in the presence of light and heat, and it has a short half-life in the body.
Direcciones Futuras
There are several potential future directions for 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One potential direction is to further study its antidepressant and anxiolytic effects in humans. Additionally, further research could be conducted to explore its potential therapeutic uses in the treatment of various neurological disorders. Additionally, further research could be conducted to explore its potential use as an anti-inflammatory and anti-allergic agent. Finally, further research could be conducted to explore its potential use as an anti-convulsant and anti-seizure agent.
Métodos De Síntesis
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using several different methods. The most common method is the condensation reaction between 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate. This reaction is typically conducted in a solvent such as dichloromethane, and the product is then isolated and purified by recrystallization. Other methods for synthesizing this compound include the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of a base, the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of a catalyst, and the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of an acid.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHZAFBDRMILDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

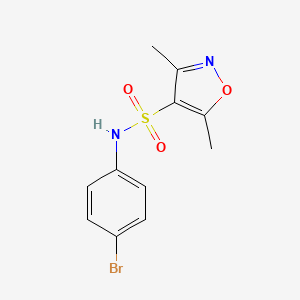
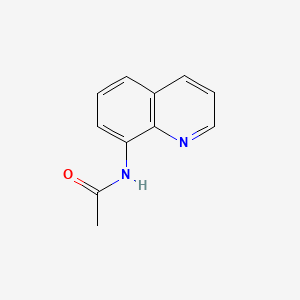

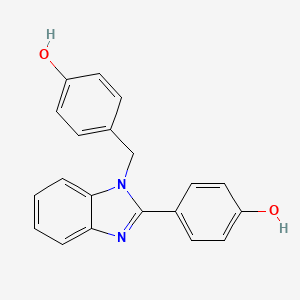
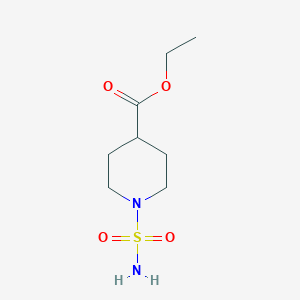
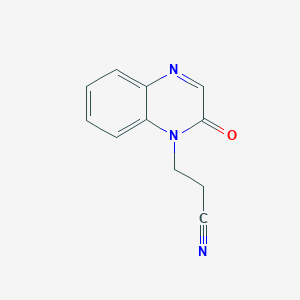
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)


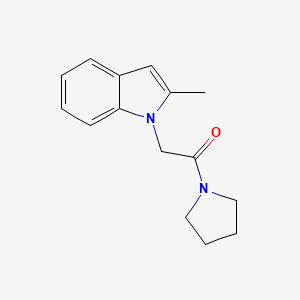
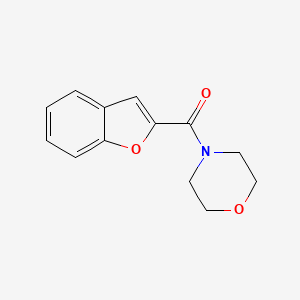
![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)